2-(4-Chlorophenyl)ethyl chloride
Overview
Description
2-(4-Chlorophenyl)ethyl chloride is an organic compound with the molecular formula C8H8Cl2. It is a chlorinated derivative of phenethyl chloride, where the chlorine atom is attached to the para position of the phenyl ring. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(4-Chlorophenyl)ethyl chloride can be synthesized through several methods. One common method involves the chlorination of 2-phenylethyl chloride using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under reflux conditions to ensure complete chlorination .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chlorophenyl)ethyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily undergoes nucleophilic substitution reactions due to the presence of the chlorine atom, which is a good leaving group. Common nucleophiles include hydroxide ions, amines, and thiols.
Friedel-Crafts Alkylation: It can participate in Friedel-Crafts alkylation reactions with aromatic compounds in the presence of a Lewis acid catalyst such as aluminum chloride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used. The reactions are typically carried out in polar solvents like ethanol or water.
Friedel-Crafts Alkylation: The reaction requires a Lewis acid catalyst (e.g., aluminum chloride) and is usually performed under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile used, products can include 2-(4-chlorophenyl)ethanol, 2-(4-chlorophenyl)ethylamine, or 2-(4-chlorophenyl)ethylthiol.
Friedel-Crafts Alkylation: The major products are alkylated aromatic compounds, where the 2-(4-chlorophenyl)ethyl group is attached to the aromatic ring.
Scientific Research Applications
2-(4-Chlorophenyl)ethyl chloride has several scientific research applications:
Biology: Researchers use it to study the effects of chlorinated phenethyl derivatives on biological systems.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)ethyl chloride primarily involves its reactivity as an electrophile in nucleophilic substitution reactions. The chlorine atom, being a good leaving group, facilitates the attack of nucleophiles on the carbon atom to which it is attached. This leads to the formation of various substituted products depending on the nucleophile used .
Comparison with Similar Compounds
2-Phenylethyl chloride: Lacks the chlorine atom on the phenyl ring, making it less reactive in nucleophilic substitution reactions.
4-Chlorobenzyl chloride: Contains a chlorine atom on the benzyl group rather than the phenethyl group, leading to different reactivity and applications.
4-Chlorophenylacetic acid: Has a carboxylic acid group instead of a chloride, resulting in different chemical properties and uses.
Uniqueness: 2-(4-Chlorophenyl)ethyl chloride is unique due to the presence of the chlorine atom on the para position of the phenyl ring, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various organic compounds .
Biological Activity
Overview
2-(4-Chlorophenyl)ethyl chloride, with the chemical formula C8H8Cl, is a chlorinated derivative of phenethyl chloride. Its structure features a chlorine atom at the para position of the phenyl ring, which significantly influences its biological activity and reactivity in various chemical reactions. This compound is utilized primarily as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.
The biological activity of this compound is largely attributed to its ability to act as an electrophile in nucleophilic substitution reactions. The chlorine atom serves as a good leaving group, enabling nucleophiles such as hydroxide ions, amines, and thiols to attack the carbon atom bonded to chlorine. This reaction pathway leads to the formation of various biologically relevant compounds, including:
- 2-(4-chlorophenyl)ethanol
- 2-(4-chlorophenyl)ethylamine
- 2-(4-chlorophenyl)ethylthiol
These derivatives exhibit distinct biological properties that can be exploited in medicinal chemistry.
Antiviral Activity
Recent studies have investigated the antiviral potential of compounds related to this compound. For instance, derivatives containing similar structural motifs have shown moderate antiviral activity against HIV-1 integrase, with percentage inhibitions ranging from 33% to 45% in various assays. The cytotoxicity (CC50) values for these compounds were also assessed, revealing that many exhibited tolerable toxicity levels in cell lines such as MT-4 cells, which are susceptible to HIV infection .
Environmental Impact and Degradation
Research has also focused on the environmental degradation of chlorinated compounds like this compound. A study demonstrated that certain bacterial strains, such as Ralstonia eutropha, can degrade chlorinated phenethyl derivatives through aerobic processes. This finding is significant for bioremediation efforts aimed at mitigating the environmental impact of chlorinated organic pollutants .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
Compound | Key Features | Biological Activity |
---|---|---|
2-Phenylethyl chloride | Lacks chlorine on the phenyl ring | Less reactive in nucleophilic substitution |
4-Chlorobenzyl chloride | Chlorine on the benzyl group | Different reactivity and applications |
4-Chlorophenylacetic acid | Contains a carboxylic acid group | Different chemical properties and uses |
The presence of chlorine at the para position in this compound enhances its reactivity compared to its analogs, making it a valuable intermediate for synthesizing various organic compounds.
Case Studies
- Mitotane Assessment : A screening assessment conducted under the Canadian Environmental Protection Act identified benzene derivatives including 1-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethyl] (mitotane) as priority substances for evaluation due to their potential health risks and environmental persistence .
- Degradation Pathways : The degradation pathways of 1,1-dichloro-2,2-bis(4-chlorophenyl)ethane were explored using bacterial strains capable of transforming this compound into less harmful metabolites. This research highlights the potential for bioremediation strategies utilizing microbial degradation .
Properties
IUPAC Name |
1-chloro-4-(2-chloroethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXUKZCMNKLUTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396446 | |
Record name | 2-(4-CHLOROPHENYL)ETHYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32327-70-1 | |
Record name | 2-(4-CHLOROPHENYL)ETHYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Chlorophenyl)ethyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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